N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide
Description
N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound featuring a fluorophenyl moiety conjugated to an α,β-unsaturated enamide backbone, with a cyano-substituted tertiary carbon at the amide nitrogen. Structural analogs in the evidence (e.g., and ) highlight the prevalence of fluorophenyl-enamide derivatives in drug discovery, often synthesized via palladium-catalyzed cross-coupling or condensation reactions .
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-13(2,9-15)16-12(17)8-5-10-3-6-11(14)7-4-10/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOJIIVEMUQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Incorporation of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the fluorophenyl group to the enamide backbone.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The enamide structure allows for conjugation with biological molecules, facilitating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide with two analogous compounds from the evidence, focusing on substituents, synthesis, and inferred properties:
Structural and Functional Analysis:
- Synthetic Complexity: The target compound’s tertiary cyanoalkylamide group may require specialized reagents (e.g., cyanoacetone derivatives) compared to the simpler aryl amides in .
- Biological Relevance: Fluorophenyl-enamide derivatives often target enzymes via π-stacking (fluorophenyl) and hydrogen bonding (amide). The cyano group could enhance binding to cysteine residues (e.g., in kinases) through covalent interactions, though this remains speculative without direct data.
Biological Activity
N-(1-cyano-1-methylethyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound characterized by a unique structural framework that includes a cyano group, a fluorophenyl moiety, and an enamide linkage. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : N-(2-cyanopropan-2-yl)-3-(4-fluorophenyl)prop-2-enamide
- Molecular Formula : C13H13FN2O
- CAS Number : 1424623-44-8
This compound features a cyano group that acts as an electrophile, while the fluorophenyl group enhances its lipophilicity and binding affinity to biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The cyano group can participate in various chemical reactions, while the fluorophenyl moiety facilitates hydrophobic interactions with target proteins. This dual capability allows the compound to exert significant biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that this compound may inhibit cancer cell proliferation through several mechanisms:
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it demonstrated improved cytotoxicity compared to reference drugs like bleomycin in FaDu hypopharyngeal tumor cells .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells, which is crucial for effective cancer treatment. The underlying mechanisms involve the activation of apoptotic pathways that lead to programmed cell death .
- Targeting Specific Pathways : The compound's ability to inhibit critical pathways involved in cancer progression, such as NF-kB activation, has been documented. This inhibition can reduce chronic inflammation associated with tumor development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Differences | Biological Activity Comparison |
|---|---|---|
| N-(1-cyano-1-methylethyl)-3-(4-chlorophenyl)prop-2-enamide | Chlorine instead of fluorine | Lower lipophilicity and binding affinity |
| N-(1-cyano-1-methylethyl)-3-(4-bromophenyl)prop-2-enamide | Bromine instead of fluorine | Similar activity but less potent than fluorine variant |
The presence of the fluorophenyl group in this compound enhances its biological activity compared to its chloro and bromo counterparts.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on MCF-7 Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant alterations in metabolic pathways associated with cell proliferation and oxidative stress following exposure to this compound .
- Inhibition of Monoacylglycerol Lipase (MAGL) : Another study demonstrated that similar compounds with a fluorine atom enhanced MAGL inhibition properties, suggesting potential applications in managing pain and cancer progression through endocannabinoid modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
